(6-Bromohexyl)ferrocene

Description

Significance of Ferrocene (B1249389) and its Derivatives in Modern Chemistry

Since its discovery in 1951, ferrocene, with its unique "sandwich" structure of an iron atom situated between two parallel cyclopentadienyl (B1206354) rings, has become a cornerstone of organometallic chemistry. wikipedia.orgbiomedpharmajournal.org Its remarkable stability, both thermally and photochemically, coupled with its favorable and reversible redox properties, makes it an attractive scaffold for a wide array of applications. wikipedia.orgnih.gov Ferrocene and its derivatives are integral to materials science, catalysis, and medicinal chemistry. biomedpharmajournal.orgresearchgate.net

The development of ferrocene chemistry has paved the way for the synthesis of numerous derivatives with tailored electronic and steric properties. nih.gov These functionalized ferrocenes are utilized as ligands in catalysis, components in redox-active polymers, and as building blocks for supramolecular assemblies. nih.govacs.org The ease with which the cyclopentadienyl rings can be modified allows for the introduction of various functional groups, leading to a vast library of ferrocene-based compounds with diverse and tunable characteristics. biomedpharmajournal.org

The Role of Alkyl Halide Functionalization in Tailoring Ferrocene Reactivity

The introduction of alkyl halide chains to the ferrocene core is a key strategy for creating versatile synthetic intermediates. This functionalization allows for a wide range of subsequent chemical transformations, primarily through nucleophilic substitution reactions at the carbon-halogen bond. The alkyl chain acts as a flexible spacer, separating the reactive halide from the sterically hindered ferrocene moiety, while the halogen atom provides a reactive site for further modification.

This approach enables the covalent attachment of ferrocene to a multitude of other molecules, including polymers, biomolecules, and surfaces. The length and nature of the alkyl chain can be varied to fine-tune the properties of the final product, such as solubility, spacing, and conformational flexibility.

Overview of (6-Bromohexyl)ferrocene as a Versatile Synthetic Intermediate

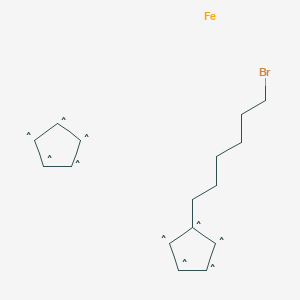

This compound is a prime example of an alkyl halide-functionalized ferrocene that serves as a highly adaptable building block in organic and organometallic synthesis. chemicalbook.com Its structure consists of a ferrocene unit connected to a six-carbon alkyl chain terminating in a bromine atom. This specific combination of a stable organometallic moiety and a reactive alkyl bromide makes it a valuable precursor for a variety of more complex molecules.

The six-carbon linker provides sufficient distance and flexibility for the terminal bromine to react without significant steric hindrance from the bulky ferrocene core. This allows for efficient participation in a range of coupling and substitution reactions. Consequently, this compound is frequently employed in the synthesis of novel materials, including redox-active polymers, modified electrodes, and biologically active conjugates. For instance, it has been used in the synthesis of thin-walled carbon nanotubes filled with iron carbide (Fe3C) single crystals. researchgate.net

The reactivity of the bromohexyl group allows for the introduction of various functionalities, such as amines, thiols, and alkynes, paving the way for the construction of intricate molecular architectures with tailored properties. This versatility has established this compound as a key intermediate for researchers seeking to incorporate the unique electrochemical and physical properties of ferrocene into larger, more complex systems.

| Property | Value |

| Chemical Formula | C16H21BrFe |

| CAS Number | 136237-36-0 |

| Molecular Weight | 357.10 g/mol |

| Appearance | Not specified |

| Solubility | Soluble in various organic solvents |

Properties

InChI |

InChI=1S/C11H16Br.C5H5.Fe/c12-10-6-2-1-3-7-11-8-4-5-9-11;1-2-4-5-3-1;/h4-5,8-9H,1-3,6-7,10H2;1-5H; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNVDAJXWPKYLFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][C]([CH]1)CCCCCCBr.[Fe] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BrFe | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Bromohexyl Ferrocene and Its Derivatives

Direct Synthesis of (6-Bromohexyl)ferrocene

The direct synthesis of this compound is a multi-step process that has been well-established and subsequently optimized to improve yields and reaction conditions.

The most common and well-documented method for synthesizing this compound involves a two-step sequence starting with the Friedel-Crafts acylation of ferrocene (B1249389), followed by reduction of the resulting ketone. americanjournal.org

The initial step is the Friedel-Crafts acylation of ferrocene with 6-bromohexanoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride. This reaction yields (6-bromo-1-oxohexyl)ferrocene (B12286952). The 6-bromohexanoyl chloride is itself prepared by treating 6-bromohexanoic acid with a chlorinating agent like thionyl chloride.

The second step involves the reduction of the keto group in (6-bromo-1-oxohexyl)ferrocene to a methylene (B1212753) group. This transformation is crucial to arrive at the final this compound. Various reducing agents and conditions can be employed for this purpose.

A less frequently used approach involves the alkylation of pre-functionalized ferrocene derivatives. For instance, ferrocenecarboxaldehyde can be reacted with a Grignard reagent derived from 1,6-dibromohexane (B150918) to form a secondary alcohol, which is then subsequently brominated.

Post-Synthetic Functionalization via the Bromohexyl Moiety

The terminal bromine atom on the hexyl chain of this compound is a key functional group that allows for a wide array of post-synthetic modifications. This versatility makes it a valuable intermediate in the creation of more complex ferrocene-containing molecules.

The carbon-bromine bond in this compound is susceptible to nucleophilic attack, enabling the substitution of the bromide ion with various nucleophiles. This opens up a vast landscape of potential derivatives.

One of the most significant applications of this compound is in the synthesis of aminoalkyl ferrocene derivatives. These compounds are of interest for their potential applications in various fields, including materials science and medicinal chemistry. The synthesis is typically achieved by reacting this compound with an appropriate amine. This nucleophilic substitution reaction results in the formation of a new carbon-nitrogen bond.

For example, the reaction with ammonia (B1221849) or a primary or secondary amine will yield the corresponding primary, secondary, or tertiary aminoalkyl ferrocene. The reaction conditions, such as the choice of solvent and temperature, can influence the reaction rate and yield.

Similarly, the bromo group can be displaced by a cyanide nucleophile to form cyanoalkyl ferrocene derivatives. The reaction of this compound with a cyanide salt, such as sodium cyanide or potassium cyanide, in a suitable solvent leads to the formation of (6-cyanohexyl)ferrocene. This reaction provides a route to introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine, further expanding the synthetic utility of the ferrocene scaffold.

Synthetic Routes to this compound and its Functional Derivatives

The organometallic compound this compound serves as a versatile building block in synthetic chemistry, primarily due to the reactive nature of its terminal bromine atom and the unique electrochemical properties of the ferrocene core. The six-carbon alkyl spacer provides flexibility and separates the reactive site from the sterically bulky ferrocene moiety, enabling a wide range of chemical modifications. This article explores specific synthetic methodologies for creating advanced derivatives from this compound, including thioalkyls, quaternary ammonium (B1175870) salts, and polymer conjugates, as well as its use in carbon-carbon bond formation and cross-coupling reactions.

1 Functional Group Transformations

The terminal bromo group on the hexyl chain of this compound is an excellent leaving group, making it susceptible to nucleophilic substitution reactions. This reactivity is the foundation for synthesizing a variety of functionalized ferrocene derivatives.

The synthesis of thioalkyl ferrocene derivatives is a key strategy for anchoring ferrocene units onto surfaces, particularly gold, to create self-assembled monolayers (SAMs). A common method involves the introduction of a protected thiol group, which can be deprotected in situ during the assembly process. This approach avoids the premature oxidation and disulfide formation associated with handling free thiols.

One established route uses S-acetyl or S-(N-ethyl)carbamoyl-protected thiol moieties. nih.gov The bromoalkane, this compound, can be reacted with a sulfur nucleophile like potassium thioacetate. The resulting thioacetate-terminated ferrocene derivative can then be deprotected under basic conditions to yield the desired thiol. These thiol-derivatized ferrocenes are crucial for developing molecular architectures for applications such as multi-bit information storage. nih.govcmu.edu The ferrocene group provides a stable and reversible redox center, essential for these technologies. cmu.edu

Table 1: Synthesis of Thioalkyl Ferrocene Derivatives

| Reactant | Reagent | Product | Purpose |

|---|---|---|---|

| This compound | Potassium thioacetate | S-(6-Ferrocenylhexyl)thioacetate | Stable precursor to thiol |

| S-(6-Ferrocenylhexyl)thioacetate | Base (e.g., NaOH) | 6-Ferrocenylhexane-1-thiol | Formation of Self-Assembled Monolayers (SAMs) |

Quaternary ammonium compounds (QACs) are known for their biological activity, and incorporating a ferrocene moiety can enhance these properties. The synthesis of ferrocene-containing QACs is readily achieved by reacting this compound with tertiary amines. nih.gov This reaction, a standard quaternization, involves the nucleophilic attack of the amine's lone pair of electrons on the carbon atom bonded to the bromine, displacing the bromide ion and forming a new carbon-nitrogen bond.

This synthetic strategy has been used to prepare a series of ferrocene-containing mono- and bis-QACs in high yields. nih.govresearchgate.net The resulting salts combine the structural features of traditional QACs with the unique redox characteristics of the metallocene. nih.gov The properties of the final QAC can be tuned by varying the structure of the tertiary amine used in the synthesis.

Table 2: Examples of Quaternary Ammonium Ferrocene Salt Synthesis

| Ferrocene Precursor | Amine | Resulting Salt Structure |

|---|---|---|

| This compound | N,N-Dimethyldodecylamine | [Fc-(CH₂)₆-N(CH₃)₂(C₁₂H₂₅)]⁺Br⁻ |

| This compound | N,N,N',N'-Tetramethyl-1,6-hexanediamine | [Fc-(CH₂)₆-N(CH₃)₂-(CH₂)₆-N(CH₃)₂-(CH₂)₆-Fc]²⁺2Br⁻ (bis-QAC) |

Fc represents the ferrocenyl group.

2 Coupling Reactions

The reactivity of the bromohexyl group also allows for the construction of more complex molecular architectures through various coupling reactions.

The bromohexyl substituent provides a reactive handle for various carbon-carbon bond-forming transformations. sigmaaldrich.com The bromine atom acts as a leaving group in nucleophilic substitution reactions, allowing for the attachment of carbon-based nucleophiles. For instance, reaction with cyanide ions can introduce a nitrile group, extending the carbon chain and providing a functional group that can be further elaborated. Similarly, reaction with enolates or other carbanions can lead to the formation of more complex carbon skeletons. The electron-releasing nature of the ferrocene unit can influence the reactivity of the alkyl chain, a property that is central to its utility in synthesis. rsc.org

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and ferrocene derivatives are often employed in this context. torontomu.casigmaaldrich.com While many studies focus on coupling directly at the cyclopentadienyl (B1206354) rings, the bromohexyl group of this compound can also participate in these reactions.

Palladium-catalyzed reactions such as the Suzuki, Negishi, and Stille couplings are prominent methods for functionalizing the ferrocene core and its side chains. torontomu.ca In the context of this compound, the C-Br bond can be activated by a palladium catalyst to couple with various organometallic reagents. For example, a Suzuki coupling would involve reacting the bromo-derivative with an organoboron compound in the presence of a palladium catalyst and a base. This approach allows for the attachment of aryl, vinyl, or other alkyl groups to the end of the hexyl chain, significantly expanding the molecular complexity.

Table 3: Potential Metal-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Reactant 1 | Reactant 2 (Example) | Catalyst (Example) | Product |

|---|---|---|---|---|

| Suzuki Coupling | This compound | Arylboronic acid | Pd(PPh₃)₄ | (6-Arylhexyl)ferrocene |

| Negishi Coupling | This compound | Organozinc reagent | PdCl₂(dppf) | Ferrocene with extended alkyl/aryl chain |

| Stille Coupling | This compound | Organostannane reagent | Pd(PPh₃)₄ | Ferrocene with extended alkyl/aryl chain |

3 Polymer Grafting Techniques using this compound

The covalent attachment of ferrocene moieties to polymer backbones can impart redox activity and other desirable properties to the resulting material.

Polyethylenimine (PEI) is a polymer rich in primary, secondary, and tertiary amine groups, making it highly nucleophilic. plos.org The covalent grafting of this compound onto PEI can be achieved through a nucleophilic substitution reaction. The amine groups on the PEI backbone attack the electrophilic carbon of the C-Br bond in this compound, displacing the bromide ion and forming a stable carbon-nitrogen bond.

Polymer Grafting Techniques using this compound

Incorporation into Other Polymeric Architectures

This compound serves as a key intermediate for embedding the electrochemically active ferrocene unit into various polymer systems. The hexyl chain provides a flexible spacer, while the terminal bromine atom offers a reactive site for grafting onto or polymerizing into different macromolecular architectures. This approach allows for the creation of materials that combine the physical properties of the polymer with the distinct redox characteristics of ferrocene.

One prominent strategy involves the post-polymerization functionalization of existing polymers. For instance, regioregular head-to-tail poly[3-(6-bromohexyl)thiophene] can be synthesized and subsequently reacted with ferrocene-containing nucleophiles. researchgate.net More directly, this compound can be used to modify polymers containing nucleophilic side groups. A notable example is the modification of linear and branched polyethylenimine (PEI). researchgate.net In this synthesis, the nitrogen atoms in the PEI backbone act as nucleophiles, displacing the bromide from this compound to form a stable carbon-nitrogen bond. This reaction grafts the ferrocenylhexyl group onto the polymer as a side chain. researchgate.netrsc.org The extent of ferrocene grafting can be controlled by adjusting the reaction stoichiometry. researchgate.net

This method has been employed to create redox-active polymers for applications such as gene delivery. The resulting ferrocene-modified PEI (Fc-PEI) can effectively condense DNA into nanoparticles. The redox state of the ferrocene units influences the stability and size of these particles. rsc.org

Another approach involves synthesizing monomers that already contain the this compound moiety, which are then polymerized. While direct polymerization of this compound is not common, it is a crucial precursor in creating more complex monomers for various polymerization techniques, including polycondensation and coupling reactions. mdpi.comrsc.org For example, its derivative, 2,2′-(9,9-bis(6-bromohexyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane), is used in Suzuki coupling polymerization to create conjugated polymers for electronic applications. tandfonline.com

Table 1: Examples of Polymeric Architectures Incorporating this compound

| Polymer Backbone | Synthetic Strategy | Role of this compound | Resulting Polymer & Application | Reference |

| Polyethylenimine (PEI) | Post-polymerization functionalization (N-alkylation) | Grafting agent to introduce redox-active ferrocene side chains | Fc-C6-LPEI: A redox-active polymer for gene delivery systems | researchgate.net |

| Poly[3-(alkyl)thiophene] | Precursor for monomer synthesis | Precursor to synthesize poly[3-(6-bromohexyl)thiophene] for subsequent modification | Regioregular polythiophene with pendant functional groups for electrochromic materials | researchgate.net |

| Polyfluorene co-polymer | Precursor for monomer synthesis | Precursor for the diboronate monomer F-B used in Suzuki coupling | PFTNDI: A conjugated polyelectrolyte for interfacial modification in polymer solar cells | tandfonline.com |

Redox-Mediated Derivatization Strategies

The defining characteristic of the ferrocene unit within this compound and its derivatives is its ability to undergo a stable, reversible one-electron oxidation. arxiv.org The iron center can switch from the Fe(II) state (ferrocene) to the Fe(III) state (ferrocenium ion). This redox transition can be triggered electrochemically or with chemical oxidants and serves as a powerful tool to mediate and control subsequent chemical derivatizations or changes in material properties.

In the context of polymers functionalized with this compound, such as the Fc-PEI systems, oxidation significantly alters the properties of the macromolecule. The introduction of positive charges on the ferrocenium (B1229745) units leads to electrostatic repulsion, causing the polymer to swell or uncoil. rsc.org This change can be harnessed to trigger the release of a payload, such as DNA. For example, co-liposomes made from ferrocene-modified PEI show changes in their hydrodynamic diameter upon oxidation. The reduced form of the polymer complexes efficiently with DNA, while oxidation can facilitate its release inside a cell due to the change in charge and conformation. rsc.org

Beyond modulating physical properties, redox-mediation is a cornerstone of switchable catalysis. nih.gov Ferrocene-containing ligands can be designed so that the oxidation state of the iron atom remotely controls the catalytic activity of a connected metal center. nih.gov This allows for turning a polymerization reaction "on" or "off," or even switching between the polymerization of different monomers by simply applying a redox stimulus. nih.gov While many examples use specifically designed catalyst systems, the underlying principle is applicable to derivatives of this compound. The ferrocene moiety can act as a redox-switch, where its oxidation to ferrocenium can catalytically influence reactions, such as the electropolymerization of other monomers by lowering the required potential. rsc.org

The pyrolysis of mixtures containing this compound and ferrocene demonstrates another form of redox-influenced derivatization. The bromine in this compound plays a critical role during chemical vapor deposition (CVD). rsc.org It is proposed that bromine radicals form, which can etch the iron carbide catalyst particles. rsc.org This process, influenced by the redox conditions and reactive species present at high temperatures, allows for the selective synthesis of different carbon nanotube structures, from fully filled to empty. rsc.orgrsc.org

Table 2: Examples of Redox-Mediated Derivatization and Control

| Initial Material / System | Redox Trigger | Derivatization / Resulting Change | Function / Application | Reference |

| Ferrocene-modified PEI (Fc-PEI) co-liposomes | Chemical or electrochemical oxidation (FeII → FeIII) | Increased positive charge, electrostatic repulsion, and change in hydrodynamic size of polymer-DNA complexes | Controlled release of DNA in gene delivery applications | rsc.org |

| Ferrocene-containing monomers | Electrochemical oxidation | Catalytic effect on electropolymerization, lowering the potential for polymer growth | Synthesis of conductive and electrochromic polymer films | rsc.org |

| Mixture of ferrocene and this compound | Pyrolysis (thermal decomposition and redox reactions) | Formation of Br radicals that etch the Fe3C catalyst | Selective synthesis of filled or empty carbon nanotubes | rsc.org |

| Ferrocene-based catalysts | Chemical or electrochemical oxidation/reduction | Switching the catalytic activity for ring-opening polymerization (ROP) | Controlled synthesis of block copolymers with specific sequences | nih.gov |

Advanced Applications in Materials Science

Integration into Energy Storage Systems

The ability of ferrocene (B1249389) to undergo stable and reversible one-electron redox reactions is a key attribute for its use in energy storage devices. Researchers are actively exploring its potential in both redox flow batteries and dye-sensitized solar cells.

Redox flow batteries (RFBs) are a promising technology for large-scale energy storage, and the electrolyte is a critical component that determines the battery's performance. Ferrocene derivatives are being investigated as catholyte materials due to their tunable redox potentials and stability.

The development of aqueous organic redox flow batteries (AORFBs) is a significant area of research, with a focus on creating water-soluble and stable catholytes. rsc.orgrsc.org Ferrocene derivatives have emerged as promising candidates. rsc.orgrsc.orgmdpi.com However, challenges such as poor solubility in water and relatively low redox potentials have hindered their widespread application. mdpi.com

To address these issues, various strategies are being employed. One approach involves introducing hydrophilic groups, such as hydroxyl, carboxy, or phosphate, to enhance water solubility. mdpi.com Another strategy focuses on incorporating electron-withdrawing groups like trimethylammonium or sulfonate to increase the cathodic potential. mdpi.com For instance, the synthesis of sodium m-phenylferrocene sulfonate (BASFc) through a diazotization reaction has been shown to improve both water solubility (nearly 1.0 M in H₂SO₄ aqueous solution) and redox potential (a positive shift of almost 69 mV). mdpi.com

Systematic investigations into the structure-performance relationship and degradation mechanisms of ferrocene catholytes are also crucial. Studies on (ferrocenylmethyl)trimethylammonium chloride (C₁-FcNCl), (2-ferrocenyl-ethyl)trimethylammonium chloride (C₂-FcNCl), and (3-ferrocenyl-propyl)trimethylammonium chloride (C₃-FcNCl) in neutral aqueous electrolytes have revealed that the length of the methylene (B1212753) chain between the ferrocene and ammonium (B1175870) groups influences cycling performance. rsc.orgrsc.org Specifically, the C₃-FcNCl catholyte exhibited enhanced stability due to the electron-donating nature of the 3-(trimethylammonium)propyl group, which strengthens the coordination with the iron center and mitigates degradation. rsc.org

Electrochemical Data for Zwitterionic Ferrocene Derivatives

| Compound | Diffusion Coefficient (cm²/s) |

|---|---|

| Fc3 | 5.58 x 10⁻⁶ |

| Fc4 | 3.38 x 10⁻⁶ |

Table 1: Diffusion coefficients of zwitterionic ferrocene derivatives, Fc3 and Fc4, which are comparable to previously published values for ferrocene sulfonate salts. nsf.gov

To overcome challenges like membrane crossover, a significant issue in RFBs, researchers are designing larger, more complex ferrocene structures. One such innovative approach is the synthesis of dendrimer-like tetraferrocene species. google.comgoogle.com These hyperbranched macromolecules exhibit a larger size and a more viscous nature, which can effectively reduce their ability to permeate through the battery's membrane. google.comgoogle.com

In one example, a dendrimer-like tetraferrocene species, denoted as [Fc₄], was synthesized and utilized as the catholyte in a non-aqueous redox flow battery. google.comgoogle.com The synthesis involved the reaction of 1-(6-Bromohexyl)ferrocene. google.com This dendrimeric structure was paired with a perylene (B46583) diimide (PDI) derivative as the anolyte. google.comgoogle.com The resulting battery demonstrated remarkable stability, with no capacity loss observed over 30 charge/discharge cycles after an initial rest period. google.com This stability is attributed to the inherent stability of the charged radical species. google.com

Battery Performance of a Redox Flow Battery with Dendrimer-like Tetraferrocene

| Parameter | Value |

|---|---|

| Anolyte Concentration | 2.42 mM [PDI][TFSI]₂ |

| Catholyte Concentration | 1.14 mM [Fc₄] |

| Solvent | Acetonitrile/diglyme (10:1) |

| Supporting Electrolyte | 0.5 M LiPF₆ |

Table 2: Composition of the electrolyte in a redox flow battery utilizing a dendrimer-like tetraferrocene catholyte. google.com

Membrane crossover, the undesirable transport of active species between the two half-cells of a redox flow battery, leads to capacity loss and reduced efficiency. researchgate.net Mitigating this issue is a key area of research, and the design of the redox-active molecules themselves plays a crucial role. researchgate.net

For organic-based flow batteries, where crossover can lead to irreversible capacity loss, one strategy is to tether redox-active moieties, such as ferrocene, to polymer backbones. researchgate.net This size-exclusion approach aims to prevent the active materials from passing through the membrane. researchgate.net

The development of dendrimer-like structures, as discussed previously, is a prime example of this strategy. google.comgoogle.com The larger molecular size of these dendrimers significantly hinders their ability to cross the membrane separator. google.comgoogle.com Another approach involves the use of specialized membranes, such as dialysis or size-exclusion membranes made from materials like cellulose, which can be more effective in blocking the transport of larger molecules. google.com Furthermore, the inherent structure of some ferrocene derivatives can contribute to reduced membrane permeability. For instance, the introduction of a phenyl group to the ferrocene structure not only improves its electrochemical properties but also increases its structural dimension, which may help in reducing crossover. mdpi.com

In dye-sensitized solar cells (DSSCs), the electrolyte's redox shuttle plays a vital role in regenerating the oxidized dye after electron injection into the semiconductor. While the iodide/triiodide (I⁻/I₃⁻) couple has been the standard, it has drawbacks such as limiting the achievable open-circuit voltage (Voc). northwestern.edu Ferrocene-based redox shuttles offer a promising alternative due to their simple one-electron transfer chemistry and tunable redox potentials. nih.govresearchgate.net

A significant advantage of using ferrocene derivatives as redox shuttles is the ability to fine-tune their redox potential by modifying the cyclopentadienyl (B1206354) rings. rsc.orgmdpi.comtorontomu.ca This allows for better energy level matching between the sensitizer (B1316253) dye and the electrolyte, which is crucial for optimizing the device's energy conversion efficiency. rsc.org

By introducing electron-withdrawing or electron-donating substituents to the ferrocene core, the redox potential can be adjusted. mdpi.comresearchgate.net For example, the introduction of electron-withdrawing groups can lead to a more positive oxidation potential. researchgate.net This, in turn, can increase the open-circuit photovoltage (Voc) of the DSSC, as the Voc is directly related to the energy difference between the semiconductor's quasi-Fermi level and the redox potential of the electrolyte. mdpi.com

Electrochemical Properties of Functionalized Ferrocene Derivatives

| Compound | Oxidation Potential (Eox vs. Fc) (V) |

|---|---|

| 1a | +0.35 |

| 1b | +0.35 |

| 1c | ~0 |

| 1d | +0.20 |

| 1e | +0.25 |

| 1f | +0.28 |

| 1g | ~0 |

Table 3: Oxidation potentials of various functionalized ferrocene derivatives, demonstrating the ability to tune the redox properties through the introduction of different substituents. researchgate.net

Dye-Sensitized Solar Cells (DSSCs) as Redox Shuttles

Carbon Nanomaterial Synthesis and Functionalization

(6-Bromohexyl)ferrocene has been identified as a critical component in advanced chemical vapor deposition (CVD) methods for producing highly specific carbon nanotube structures. rsc.orgrsc.org Its role extends from controlling the growth process to enabling the encapsulation of functional nanostructures within the nanotubes.

Researchers have developed an advanced CVD technique that utilizes mixtures of ferrocene and this compound to selectively synthesize different types of carbon nanotubes. rsc.orgresearchgate.net The thermal decomposition of ferrocene typically provides both the iron catalytic particles and the carbon source required for CNT growth. icfo.eu However, by introducing this compound as a secondary precursor, a remarkable degree of control over the final product morphology is achieved. rsc.orgrsc.org This method allows for the selective production of thin-walled CNTs that are either empty, filled only at the tips with iron carbide, or contain continuous, micrometre-length iron carbide single crystals. rsc.orgxjtlu.edu.cn

The transition between these distinct morphologies is directly dependent on the precise ratio of this compound to ferrocene used during the pyrolysis process. rsc.org

Table 1: Effect of this compound Concentration on CNT Morphology

This table details the resulting Carbon Nanotube (CNT) morphology from the chemical vapor deposition (CVD) of ferrocene with varying amounts of this compound.

| Ferrocene Amount (mg) | This compound Amount (mg) | Resulting CNT Morphology | Reference |

|---|---|---|---|

| 30 | 3.2 | Thin-walled CNTs filled with micrometer-long Fe3C single crystals | rsc.org |

| 30 | 6.4 | Tip-filled CNT morphology | rsc.org |

| 30 | 25.6 | Sharp transition to metal-free (empty) CNTs | rsc.org |

The bromine atom in this compound plays a crucial role in dictating the outcome of the CNT synthesis. rsc.org A sharp transition from iron carbide-filled CNTs to entirely empty CNTs is observed when the concentration of this compound is significantly increased. rsc.org This transition is attributed to an etching interaction caused by the formation of bromine radicals in the pyrolyzed vapor. rsc.org These reactive bromine species can influence the iron catalyst, potentially forming metal-bromide species and altering the catalyst's activity. rsc.org In some catalytic systems, bromine is known to reduce the electron density at the active metal center, which can inhibit certain reaction pathways. nih.gov

Energy-dispersive X-ray (EDX) analysis of the catalyst particles has confirmed the presence of bromine residues, supporting the theory of its direct interaction with the catalyst. rsc.org In fact, when this compound is pyrolyzed on its own under the same low-flow conditions, it does not yield any CNTs, a result attributed to the high concentration of bromine radicals created in the vapor phase which completely inhibits growth. rsc.org The spontaneous reaction between ferrocene and liquid bromine is known to be rapid and exothermic, producing carbon soot with reactive C-Br groups on the surface. nih.gov

A key outcome of using this compound in combination with ferrocene is the ability to control the encapsulation of ferrocene-derived nanostructures within the hollow core of the CNTs. rsc.orgrsc.org During the high-temperature CVD process, the ferrocene precursors decompose, and the iron atoms coalesce to form catalytic nanoparticles that subsequently transform into crystalline iron carbide (Fe3C), also known as cementite. rsc.orgaps.org

By carefully adjusting the amount of this compound, the synthesis can be directed to produce either CNTs that are continuously filled with micrometre-long single crystals of Fe3C or CNTs where only the tips are filled with Fe3C. rsc.org This precise control over the filling demonstrates a sophisticated method for creating one-dimensional hybrid nanostructures, where the carbon nanotube acts as a protective capsule for the encapsulated magnetic crystal, shielding it from the external environment. rsc.orgrsc.org

Selective Growth of Carbon Nanotubes (CNTs)

Electroactive Materials Development

The dual chemical nature of this compound, featuring a stable, redox-active ferrocene unit and a versatile alkyl bromide handle, makes it a valuable building block for developing advanced electroactive materials.

This compound is an important precursor for synthesizing molecules tailored for creating self-assembled monolayers (SAMs) on electrode surfaces. wiley-vch.de SAMs are ordered molecular layers that form spontaneously on a substrate and can be used to precisely modify the chemical and physical properties of surfaces like electrodes. nsf.gov The bromohexyl group provides a convenient anchor point for further chemical reactions, allowing the ferrocene unit to be tethered to various surfaces. wiley-vch.deresearchgate.net

For instance, this compound can be converted into derivatives like 6-ferrocenylhexyl isothiocyanate, which can then form stable SAMs on metal electrodes such as nickel. wiley-vch.de The ferrocene group in these monolayers acts as a redox-active species, allowing for the study of electron transfer properties. nsf.gov The length of the alkyl chain, in this case, the hexyl group, is known to influence the rate of electron transfer, which typically occurs via a tunneling mechanism through the insulating alkyl linker. nsf.gov The ability to form well-defined, redox-active SAMs is critical for applications in electroanalysis, biosensors, and catalysis. nsf.gov

The reactive nature of the bromine atom allows this compound to be grafted onto polymer backbones, creating electroactive polymers and coatings. researchgate.netshareok.orgresearchgate.net These materials combine the processability of polymers with the reversible redox properties of ferrocene. researchgate.net

One notable application is the synthesis of ferrocene-modified linear poly(ethylenimine) (Fc-LPEI). researchgate.netshareok.org By reacting this compound with LPEI, a new redox polymer is created where the ferrocene unit is attached via a six-carbon spacer. researchgate.netresearch-solution.com These polymers can be cross-linked to form hydrogels that function as effective electrochemical mediators, facilitating electron transfer between an enzyme and an electrode surface in applications like amperometric glucose biosensors. shareok.org The length of the spacer between the polymer backbone and the ferrocene mediator has been shown to affect the electrochemical behavior and electron transport properties of the resulting material. researchgate.net Similarly, this compound has been used to functionalize regioregular polythiophenes, resulting in highly stable electroactive films that retain the ferrocene's redox activity through repeated electrochemical cycling. researchgate.net

Functionalization of Nanoparticles for Material Systems

The integration of ferrocene into nanomaterials is a pivotal strategy for developing advanced material systems with tailored electronic, magnetic, and catalytic properties. This compound serves as a critical building block in this field, providing a versatile linkage for covalently attaching the electroactive ferrocene core to a wide array of nanoparticle surfaces. The hexyl chain offers flexibility, while the terminal bromine atom is a reactive site amenable to various substitution and coupling reactions, enabling robust functionalization.

A notable application of this compound is in the selective synthesis of carbon nanotubes (CNTs). rsc.orgrsc.orgorcid.org Researchers have demonstrated an advanced chemical vapor deposition (CVD) method where the controlled addition of this compound to a ferrocene precursor allows for precise control over the final nanostructure. rsc.orgrsc.orgresearchgate.net The pyrolysis of ferrocene alone typically yields iron-filled CNTs, but by modulating the ratio of this compound to ferrocene, scientists can selectively synthesize thin-walled CNTs that are either empty, filled with micrometre-length iron carbide (Fe3C) single crystals, or feature Fe3C only at the tips. rsc.org

This control is attributed to the role of bromine in the reaction environment. For instance, a mixture of 30 mg of ferrocene and 3.2 mg of this compound leads to the formation of CNTs continuously filled with long Fe3C crystals. rsc.org Increasing the amount of this compound to 6.4 mg results in tip-filled nanotubes, and a further increase to 25.6 mg promotes the formation of empty CNTs. rsc.org This method highlights the dual role of the ferrocene precursor as both a carbon source (from the cyclopentadienyl rings) and an iron catalyst source for CNT growth.

Beyond carbon nanotubes, this compound is instrumental in synthesizing redox-active polymers that can form or stabilize nanoparticles. For example, it has been used to synthesize novel linear poly(ethylenimine) (PEI) redox polymers. researchgate.net In this synthesis, the bromo-functional end of this compound reacts with the amine groups of the PEI backbone, grafting the ferrocene moieties via a six-carbon spacer. researchgate.net These ferrocene-grafted polymers (Fc-C6-LPEI) exhibit stable electrochemical behavior and can efficiently mediate electron transfer in applications like biosensors. researchgate.netnih.gov

The principles of using a bromo-linker are broadly applicable to other nanoparticle systems. The terminal bromine can be converted to other functional groups, such as thiols for binding to gold nanoparticles (AuNPs) or amines for reacting with surface-activated oxides. researchgate.netmdpi.com Functionalizing nanoparticles like magnetite (Fe3O4) or calcium peroxide (CaO2) with ferrocene derivatives enhances their utility in diverse fields. nih.govresearchgate.net For instance, ferrocene-functionalized magnetite nanoparticles exhibit superior supercapacitor performance, with a specific capacity of 161 mAh g⁻¹ compared to 71 mAh g⁻¹ for the pure nanoparticles. researchgate.net Similarly, functionalizing CaO2 nanoparticles with Cu-ferrocene molecules creates a nanoplatform that can generate reactive oxygen species for therapeutic applications. nih.gov

The resulting ferrocene-nanoparticle conjugates often display unique, synergistic properties. Electrochemical studies on ferrocene-functionalized carbon nanoparticles have shown that the nanoparticle core can mediate intraparticle charge delocalization between the attached ferrocene units. rsc.org This creates materials that behave like mixed-valence compounds, which are valuable in electronics and catalysis. rsc.org The covalent linkage provided by spacers like the hexyl chain ensures the stability and durability of the functionalized material, preventing the leaching of the redox-active component. researchgate.net

The table below summarizes findings from various studies on ferrocene-functionalized nanoparticle systems, illustrating the versatility of this approach.

Research Findings on Ferrocene-Functionalized Nanoparticle Systems

| Nanoparticle Type | Ferrocene Linker/Derivative | Functionalization Method | Key Research Findings & Applications |

|---|---|---|---|

| Carbon Nanotubes | This compound / Ferrocene | Chemical Vapor Deposition (CVD) | Selective synthesis of empty, tip-filled, or continuously filled Fe3C nanotubes by varying precursor ratio. rsc.orgxjtlu.edu.cn |

| Poly(ethylenimine) | This compound | Grafting to polymer backbone | Synthesis of stable redox polymers (Fc-C6-LPEI) for biosensor and biofuel cell applications. researchgate.net |

| Gold (AuNPs) | 11-mercaptoundecylferrocene | Self-assembly on AuNPs | Resulting nanoparticles show stable redox activity and aqueous solubility, suitable for electrochemical sensors. researchgate.net |

| Carbon Nanoparticles | 4-ferrocenylphenyldiazonium | Diazonium chemistry | Functionalized particles exhibit unique voltammetric behavior, acting as Class I/II mixed-valence compounds. rsc.org |

| Magnetite (Fe3O4) | (4-ferrocenylbutyl)dimethylsilane | Surface modification | Enhanced specific capacity (161 mAh g⁻¹) and energy density (96.6 Wh Kg⁻¹) for supercapacitor applications. researchgate.net |

| Calcium Peroxide (CaO2) | Cu-ferrocene | Surface grafting | Creates a stable nanoplatform that releases H2O2 and catalyzes Fenton reactions for therapeutic use. nih.gov |

| Graphene Oxide (GO) | Ferrocene-methacrylate polymer | Surface-initiated polymerization | Creates a triple nanocomposite (GO-Polymer-AuNP) platform for signal amplification in electrochemical sensing. mdpi.com |

Electrochemical Investigations and Mechanistic Studies

Fundamental Redox Behavior of (6-Bromohexyl)ferrocene and its Conjugates

The core of this compound's electrochemical character lies in the one-electron redox reaction of the iron center. This behavior is modulated by the attached bromohexyl substituent and can be further tuned in its conjugated forms.

Like most ferrocene (B1249389) derivatives, this compound exhibits a well-defined and reversible one-electron oxidation process. ulisboa.ptresearchgate.net This reaction involves the removal of an electron from the iron(II) center to form the corresponding iron(III) ferrocenium (B1229745) cation. The process can be represented by the following equilibrium:

Fc-(CH₂)₆Br ⇌ [Fc-(CH₂)₆Br]⁺ + e⁻

This redox event is centered at the iron atom, and its reversibility is a key feature, allowing the molecule to act as a stable electron shuttle. rsc.org The oxidized ferrocenium species can be quantitatively reduced back to the neutral ferrocene form, for example, by treatment with a suitable reducing agent or by applying a negative potential. psu.edu Cyclic voltammetry of this compound and its derivatives typically shows a pair of symmetric oxidation and reduction peaks, characteristic of a chemically reversible and electrochemically quasi-reversible process. researchgate.net The stability of both the neutral and oxidized forms is crucial for applications that require repeated cycling, such as in sensors or redox mediators. researchgate.netnih.gov

The electrochemical potential at which the Fc/Fc⁺ redox event occurs is highly sensitive to the nature of the substituents on the cyclopentadienyl (B1206354) rings. ulisboa.ptmdpi.com Electron-donating groups increase the electron density at the iron center, making it easier to oxidize and thus shifting the redox potential to less positive (or more negative) values. researchgate.netacs.org Conversely, electron-withdrawing groups decrease the electron density at the iron center, making oxidation more difficult and shifting the redox potential to more positive values. researchgate.netmdpi.com

| Compound | Substituent Type | Redox Potential (E₁/₂ vs. NHE) | Reference |

|---|---|---|---|

| Decamethylferrocene | Strongly Electron-Donating | -0.096 V (vs SCE) | acs.org |

| Dimethylferrocene | Electron-Donating | +0.302 V (vs SCE) | acs.org |

| Ferrocene | Unsubstituted | +0.63 V | mdpi.com |

| Bromoferrocene | Electron-Withdrawing | +0.78 V | mdpi.com |

| 1,1'-Dibromoferrocene | Strongly Electron-Withdrawing | +0.83 V | mdpi.com |

| Chloroferrocene | Electron-Withdrawing | +0.81 V | mdpi.com |

Electron Transfer Kinetics in Functionalized Systems

The terminal bromine atom of this compound makes it an ideal precursor for covalent attachment to other molecules, such as polymers or electrode surfaces. researchgate.netresearchgate.net This functionalization allows for the study of electron transfer kinetics in highly organized systems.

This compound is frequently used to synthesize redox polymers by reacting it with polymer backbones containing nucleophilic groups, such as linear poly(ethylenimine) (LPEI). researchgate.netresearch-solution.com The resulting polymers, for example, Fc-C(6)-LPEI, feature ferrocene units tethered to the polymer chain via a six-carbon spacer. This spacer plays a critical role in the dynamics of the redox mediator. researchgate.net

Studies comparing ferrocene-LPEI polymers with different spacer lengths (one, three, and six carbons) have revealed significant findings. researchgate.net Increasing the spacer length provides greater motional flexibility to the pendant ferrocene units. This flexibility can lead to a more stable electrochemical response over a wide pH range and a remarkable increase in the electrochemical stability of the crosslinked polymer films. researchgate.net The electron transport within these polymer films occurs via a process of electron hopping between adjacent ferrocene sites. The efficiency of this process depends on the local concentration of redox sites, the flexibility of the polymer backbone, and the mobility of the tethered ferrocene units. acs.orgutwente.nl While longer spacers enhance flexibility and stability, some studies have shown no direct correlation between increased spacer length and the rate of electron transport or electrical communication with enzymes, suggesting that other factors like polymer-enzyme complexation are also crucial. researchgate.net

| Polymer | Spacer Length | Key Observation | Reference |

|---|---|---|---|

| Fc-C(1)-LPEI | 1 Carbon | Exhibits multi-wave redox behavior at neutral or basic pH. | researchgate.net |

| Fc-C(3)-LPEI | 3 Carbons | Shows single-peak redox behavior across pH 3-11; increased electrochemical stability. | researchgate.net |

| Fc-C(6)-LPEI | 6 Carbons (from this compound) | Shows single-peak redox behavior; six-fold increase in electrochemical stability compared to 1-carbon spacer. No direct increase in electron transport rate was observed. | researchgate.net |

When this compound is used to form self-assembled monolayers (SAMs) on electrode surfaces, it provides a model system for studying interfacial electron transfer (ET). acs.orgarxiv.org The process involves the transfer of an electron between the conductive electrode and the immobilized ferrocene moiety. The kinetics of this heterogeneous ET are strongly dependent on the distance between the ferrocene unit and the electrode surface, a distance dictated by the length of the alkyl chain. utwente.nlacs.org

The mechanism of electron transfer through the alkyl chain is typically described by quantum mechanical tunneling. ualberta.ca The rate of this tunneling process decays exponentially with the length of the alkyl spacer. Therefore, the six-carbon chain of this compound provides a specific and well-defined barrier to electron transfer. Recent studies have also explored how specific vibrational excitations within the ferrocene molecule or surrounding solvent molecules can influence and even induce charge transfer across the interface, highlighting the complex interplay of factors governing these processes. arxiv.org In some systems, particularly at higher surface densities where ferrocene units are close, electron transfer can also occur via a "hopping" mechanism between adjacent redox centers in the monolayer. acs.orgutwente.nl

Electrochemical Sensing and Bioelectrocatalysis Applications (from a materials science perspective)

From a materials science perspective, this compound is a valuable building block for creating functional materials for electrochemical sensors and bioelectrocatalytic systems. rsc.orgspiedigitallibrary.org Its ability to be covalently linked to polymers and surfaces allows for the construction of stable and efficient bioelectrodes. nih.govconicet.gov.ar

Redox polymers synthesized from this compound are particularly effective as mediators for "wiring" the redox centers of enzymes, such as glucose oxidase (GOx), to an electrode surface. researchgate.netshareok.org In a typical glucose biosensor, the GOx enzyme catalyzes the oxidation of glucose. The electrons from this reaction are then transferred to the oxidized ferrocenium centers within the polymer matrix. These ferrocenium ions are reduced back to their ferrocene state, and the polymer then shuttles the electrons to the electrode surface via the hopping mechanism, generating a measurable current that is proportional to the glucose concentration. researchgate.netnih.gov

The long, flexible hexyl spacer provided by this compound is advantageous in these systems, as it allows the ferrocene mediator to achieve the proper orientation and distance to efficiently accept electrons from the enzyme's deeply buried active site. researchgate.net Materials based on these ferrocene-modified polymers have demonstrated high current densities and sensitivity in glucose sensing. shareok.org Furthermore, the inherent stability and tunable redox potential of the ferrocene core contribute to the development of robust and selective biosensors for a variety of analytes beyond glucose, including hydrogen peroxide and dopamine. mdpi.com

| Sensing Material | Analyte | Detection Range | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Ferrocene-modified linear poly(ethylenimine) with Glucose Oxidase | Glucose | Not specified, but saturating current densities of >1 mA/cm² achieved | Not specified | researchgate.net |

| Ferrocene-linked Thionine Dual Mediator on Glassy Carbon | Dopamine | 0.3 to 230 µM | 0.07 µM | mdpi.com |

| Ferrocene-linked Thionine Dual Mediator on Glassy Carbon | Hydrogen Peroxide | Not specified | Not specified | mdpi.com |

| Ferrocene-modified Metal-Organic Layers (MOLs) with Glucose Oxidase | Glucose | 5-400 µM & 3-9 mM (dual range) | 3.9 µM | nih.gov |

Enzyme Immobilization and Electron Mediation in Biosensors

This compound is a key reagent in the synthesis of redox polymers designed for enzyme immobilization and electron mediation in second-generation biosensors. nih.gov These polymers facilitate electrical communication between the active site of an enzyme and an electrode.

The typical synthesis involves the reaction of this compound with a polymer backbone, such as linear polyethylenimine (LPEI), to create a ferrocene-modified redox polymer. researchgate.net The bromohexyl group acts as a spacer arm or tether, covalently linking the ferrocene mediator to the polymer chain. researchgate.netresearch-solution.com This polymer then serves as a matrix to entrap and immobilize enzymes like glucose oxidase (GOx). researchgate.net

The primary function of the ferrocene moiety within this polymer is to act as an electron shuttle. In a glucose biosensor, for example, the immobilized glucose oxidase oxidizes glucose. The electrons generated in this reaction are first transferred to the flavin adenine (B156593) dinucleotide (FAD) redox center of the enzyme. researchgate.net Subsequently, the pendant ferrocene groups, through collisions along the flexible polymer backbone, mediate the transfer of these electrons from the FAD center to the electrode surface. researchgate.netmdpi.com This process, known as mediated electron transfer (MET), allows the enzymatic reaction to be measured as an electrical signal at a relatively low potential. mdpi.com

Research has shown that the length of the spacer arm connecting the ferrocene to the polymer backbone influences the efficiency of this electron transfer. Studies comparing ferrocene-LPEI polymers with different carbon spacer lengths (including the six-carbon spacer from this compound) have been conducted to optimize the electrochemical and enzymatic response of the resulting biosensors. researchgate.netresearch-solution.com The data below summarizes the components of such a biosensor system.

| Component | Material Example | Function |

| Mediator Precursor | This compound | Provides the redox-active ferrocene unit and a reactive group for polymerization. |

| Polymer Backbone | Linear Polyethylenimine (LPEI) | Forms the matrix for enzyme immobilization and mediator attachment. researchgate.net |

| Immobilized Enzyme | Glucose Oxidase (GOx) | Catalyzes the specific biological reaction (e.g., glucose oxidation). researchgate.net |

| Redox Center | Flavin Adenine Dinucleotide (FAD) | The enzyme's natural electron acceptor/donor site. researchgate.net |

| Electron Transfer | Mediated Electron Transfer (MET) | Ferrocene shuttles electrons from the enzyme's redox center to the electrode. researchgate.netmdpi.com |

Development of Bioanode Components for Biofuel Cells

The same principles used to construct biosensors are extended to the development of bioanodes for enzymatic biofuel cells (EFCs). research-solution.com These devices convert biochemical energy, often from glucose, into electricity. This compound is instrumental in creating the redox-active polymers that form the basis of these bioanodes. amazonaws.comhep.com.cn

In this application, a bioanode is constructed by immobilizing a high concentration of an enzyme, such as glucose oxidase, within the ferrocene-modified polymer matrix on a conductive support like carbon paper or multi-walled carbon nanotubes (MWCNTs). researchgate.netamazonaws.com When exposed to a fuel like glucose, the enzyme catalyzes its oxidation. google.com The ferrocene mediators, tethered to the polymer backbone, then efficiently collect the electrons from the enzyme's active sites and transfer them to the anode. researchgate.net This sustained electron flow from the fuel, via the enzyme and mediator, to the electrode generates the electrical current of the biofuel cell. google.com

Researchers have successfully used layer-by-layer (LBL) assembled films of ferrocene-LPEI polymers, synthesized using this compound, to create bioanodes. research-solution.com These bioanodes have demonstrated high current densities and power outputs comparable to other advanced glucose/oxygen biofuel cells. research-solution.com The compound has also been used in the development of rechargeable, membraneless glucose biobatteries. amazonaws.com

| Bioanode Component | Example Material/Method | Role in Biofuel Cell |

| Mediator Precursor | This compound | Used to synthesize the ferrocene-modified polymer. amazonaws.com |

| Redox Polymer | Ferrocene-grafted Polyethylenimine (Fc-PEI) | Immobilizes the enzyme and facilitates electron transfer to the electrode. researchgate.net |

| Enzyme | Glucose Oxidase (GOx) | Oxidizes the fuel (glucose) to release electrons. researchgate.netamazonaws.com |

| Electrode Substrate | Multi-Walled Carbon Nanotubes (MWCNTs) | Provides a high surface area for enzyme/polymer loading and conductivity. researchgate.net |

| Assembly Technique | Layer-by-Layer (LBL) Assembly | Allows for controlled construction of the bioanode film. research-solution.com |

Photo-Electrochemical Phenomena involving this compound Derivatives

The photo-electrochemical properties of ferrocene and its derivatives are rooted in their electronic structure. nasa.gov While specific studies focusing solely on the photo-electrochemistry of this compound are not extensively detailed, the behavior of the broader class of ferrocene derivatives provides a strong framework for understanding its properties.

A key feature in the ultraviolet-visible (UV/VIS) spectra of ferrocene derivatives in certain solvents is the appearance of a charge-transfer-to-solvent (CTTS) band. nasa.gov Irradiation of the compound with light corresponding to the energy of this CTTS band can induce an electron transfer from the ferrocene molecule to the solvent, resulting in the oxidation of the ferrocene's iron center from Fe(II) to Fe(III), forming a ferricenium ion. nasa.gov

Crucially, a linear correlation has been established between the electrochemical redox potential (E₁/₂) of a series of ferrocene derivatives and the energy of their CTTS transition. nasa.gov This relationship indicates that both electrochemical oxidation and photochemical oxidation involve the removal of an electron from the same highest occupied molecular orbital (HOMO) of the ferrocene derivative. nasa.gov The mechanism following this initial photo-oxidation can vary; in non-polar halocarbon solutions, a stable ferricenium salt is often isolated, while in ethanol/halocarbon mixtures, photosubstitution on the cyclopentadienyl rings can occur. nasa.gov

Furthermore, the ferrocene/ferrocenium redox couple is widely used as an internal standard in electrochemical measurements, such as cyclic voltammetry, for characterizing various photo-active and electro-active materials due to its stable and reversible redox behavior. nycu.edu.twrsc.org

| Property | Description | Significance |

| Photo-oxidation | Oxidation of ferrocene (Fe²⁺) to ferricenium (Fe³⁺) upon photolysis into the CTTS band. nasa.gov | Demonstrates the light-induced reactivity of the ferrocene core. |

| CTTS Band Energy | The energy required for the charge-transfer-to-solvent transition. nasa.gov | Correlates directly with the electrochemical oxidation potential. |

| E₁/₂ vs. CTTS Energy | A linear relationship exists between the half-wave potential and the CTTS energy. nasa.gov | Links the electrochemical and photochemical properties of ferrocene derivatives. |

| Redox Standard | The Fc/Fc⁺ couple is used as a reference in electrochemical studies of other materials. nycu.edu.twrsc.org | Provides a reliable benchmark for measuring redox potentials. |

Supramolecular Chemistry and Self Assembly

Design and Synthesis of Ferrocene-Containing Supramolecular Assemblies

The creation of complex supramolecular structures from molecular components is a cornerstone of modern chemistry. Ferrocene (B1249389) derivatives, including (6-Bromohexyl)ferrocene, are frequently employed as key structural units in these designs, facilitating the formation of everything from discrete molecular cages to extended polymeric networks. rsc.orgbohrium.com

Coordination-driven self-assembly is a powerful strategy that utilizes the predictable bonding between metal ions and organic ligands to form discrete and polymeric supramolecular architectures. researchgate.net The rotational flexibility of the two cyclopentadienyl (B1206354) (Cp) rings in 1,1'-disubstituted ferrocene ligands can lead to a diverse range of fascinating structures, such as metallomacrocycles and coordination polymers. acs.orgosti.gov

A notable example involves the use of this compound as a precursor for more complex ligands. In one study, it was used in a double Williamson ether synthesis to create a bisferrocene-functionalised bisphenanthroline ligand. psu.edu This flexible, bidentate ligand was then self-assembled with zinc(II) ions, which have a tetrahedral coordination preference. This process resulted in the formation of well-defined metallosupramolecular "nanoladder" structures. psu.edu In the solid state, the precursor ligand adopts a transoid conformation with the two ferrocene units separated by a significant distance. psu.edu However, upon coordination with the metal ions, the ligand organizes into a more compact, ordered assembly, demonstrating the power of metal-ligand interactions to direct the final architecture.

The principles of self-organization govern how molecules spontaneously arrange into ordered structures, both in solution and on surfaces. This compound and its derivatives are instrumental in studies of these phenomena.

In solution, the aforementioned formation of nanoladder structures through metal-ligand coordination is a prime example of self-organization. psu.edu Furthermore, this compound has been used to synthesize linear poly(ethylenimine) polymers grafted with ferrocene units (Fc-C6-LPEI). researchgate.netresearch-solution.com These redox-active polymers represent another class of materials that can exhibit specific self-assembly behaviors in solution.

In the solid state, particularly on surfaces, derivatives of this compound are used to form self-assembled monolayers (SAMs). The bromo- group can be readily converted to a thiol (-SH), as in 6-(ferrocenyl)hexanethiol, which spontaneously forms a strong bond with gold surfaces. sigmaaldrich.com These SAMs are highly ordered, two-dimensional structures where the alkyl chains align, positioning the terminal ferrocene groups at the monolayer-electrolyte interface. sigmaaldrich.comacs.org Studies on mixed monolayers, where ferrocenylalkanethiols are co-adsorbed with hydroxyalkanethiols, show that the final surface composition is thermodynamically controlled, with longer alkyl chains being preferentially adsorbed. acs.org This demonstrates how subtle changes in molecular structure can direct the self-organization process on a surface.

Host-Guest Interactions and Molecular Recognition

Host-guest chemistry involves the formation of unique complexes between a larger "host" molecule and a smaller "guest" molecule. Ferrocene and its derivatives are excellent guests for various macrocyclic hosts, including cyclodextrins (CDs), cucurbit[n]urils (CBs), and pillararenes, due to their size, shape, and electrochemical properties. acs.orgacs.orgacs.orgrsc.org The alkyl chain of this compound makes it particularly suitable for insertion into the hydrophobic cavities of these hosts.

The encapsulation of a ferrocene derivative by a host molecule can be monitored by techniques like NMR spectroscopy, which shows chemical shifts upon complexation. mdpi.comccspublishing.org.cn This interaction is foundational for creating redox-responsive supramolecular systems. For instance, the binding affinity of the host for the ferrocene guest can change dramatically when the ferrocene is electrochemically oxidized to the ferrocenium (B1229745) cation. This principle has been used to engineer redox-responsive hydrogels, where the swelling and shrinking behavior is controlled by the reversible assembly and disassembly of cyclodextrin-ferrocene inclusion complexes. nih.gov

Modulation of Redox Properties within Supramolecular Frameworks

A key feature of incorporating ferrocene into supramolecular assemblies is the ability to modulate its redox properties. The formal potential of the ferrocene/ferrocenium (Fc/Fc⁺) redox couple is highly sensitive to its immediate microenvironment, including interactions with neighboring molecules and the surrounding electrolyte. researchgate.netnih.gov

When multiple ferrocene units are held in close proximity within a supramolecular framework, they can influence each other's redox potentials. This "proximal effect" is typically observed as an anodic shift (a shift to a more positive potential) in the oxidation wave. This shift arises from the electrostatic repulsion between adjacent, newly formed ferrocenium cations, which makes the oxidation of a second, neighboring ferrocene unit more difficult.

This effect is clearly demonstrated in the metallosupramolecular nanoladder structures synthesized from the this compound derivative. psu.edu By comparing the redox potentials of different assemblies, a distinct trend emerges. The oxidation potential of the ferrocene units in the compact nanoladder structure is significantly shifted to a more positive value compared to a "nanorack" control structure where the ferrocenes are held further apart. This provides convincing evidence of a supramolecular effect on the redox process, directly resulting from the enforced proximity of the redox centers within the assembly. psu.edu

A similar phenomenon is observed in self-assembled monolayers. In mixed SAMs of 6-(ferrocenyl)hexanethiol and a diluent thiol, as the surface concentration of the ferrocene units increases, their oxidation peak shifts to more positive potentials. acs.org This again indicates repulsive through-space interactions between the ferrocene moieties as they become more crowded on the surface.

| Compound/Assembly | Description | Half-Wave Potential (E₁/₂) vs. DMFc (V) | Anodic Shift (mV) |

|---|---|---|---|

| Nanorack R1 | Control structure with separated ferrocene units | 0.462 | - |

| Nanoladder L1 | Supramolecular assembly with four proximal ferrocene units | 0.480 | 18 |

| Nanoladder L2 | More compact supramolecular assembly with four proximal ferrocene units | 0.491 | 29 |

Catalytic Applications of Ferrocene Derivatives

Ferrocene-Based Ligands in Transition Metal Catalysis

Ferrocene's rigid structure and the potential for planar chirality make it a privileged scaffold for the design of ligands in transition metal catalysis. nih.govrsc.org The ease with which the cyclopentadienyl (B1206354) rings can be substituted allows for precise tuning of the steric and electronic properties of the resulting ligands. nih.gov The introduction of functional groups, such as the bromohexyl moiety in (6-bromohexyl)ferrocene, provides a reactive handle for the synthesis of more complex, tailored ligand architectures. These ligands can then be coordinated to other transition metals, such as palladium, rhodium, or copper, to create highly active and selective catalysts.

A significant area of application for ferrocene (B1249389) derivatives is in asymmetric catalysis, where the goal is to produce a single enantiomer of a chiral product. The introduction of two different substituents on one of the cyclopentadienyl rings induces "planar chirality," a stereogenic element unique to metallocenes that has proven highly effective in controlling the stereochemical outcome of reactions. nih.govresearchgate.net Ferrocene's inherent chirality and structural rigidity are advantageous for creating effective chiral ligands. nih.gov

This compound serves as a valuable precursor in this context. The terminal bromine atom on the six-carbon chain is a versatile leaving group, enabling the attachment of various coordinating groups through nucleophilic substitution. Research has demonstrated the synthesis of planar chiral imidazolium-tagged ferrocene ligands starting from brominated ferrocene amines and linkers containing a six-carbon chain, such as 6-bromohexanoyl chloride. mdpi.com This strategy allows for the creation of ligands where the chiral ferrocene unit is tethered to other functional components, influencing the catalytic pocket and enhancing stereoselectivity. mdpi.com The length and flexibility of the hexyl spacer can also play a crucial role in optimizing the interaction between the catalyst and the substrate.

Table 1: Research Findings on Chiral Ferrocene Ligand Synthesis

| Starting Material Type | Linker/Reagent | Resulting Ligand Type | Application Area | Reference |

| (R)-1-[(Sp)-2-(diphenylphosphino)ferrocenyl]ethylamine | 6-bromohexanoyl chloride | Imidazolium-tagged ferrocene ligand | Asymmetric Catalysis | mdpi.com |

| Brominated Ferrocene Amines | 1,6-dibromohexane (B150918) | Imidazolium-tagged ferrocene ligand | Asymmetric Catalysis | mdpi.com |

Ferrocene-based ligands, particularly those containing phosphine (B1218219) groups, are widely employed in pivotal industrial reactions such as cross-coupling and hydrogenation. sigmaaldrich.comtorontomu.ca These reactions are fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Metal-catalyzed cross-coupling reactions, like the Suzuki, Negishi, and Stille couplings, have become powerful methods for creating carbon-carbon bonds on the ferrocene core itself. torontomu.ca

This compound is an ideal starting material for creating ligands for these applications. The bromohexyl group can be readily converted to a phosphinohexyl group, which can then chelate to a metal center like palladium or rhodium. The resulting catalysts are used in a variety of transformations. For instance, unsymmetrical ferrocene ligands are utilized as catalysts in cross-coupling, hydrogenation, allylic substitution, and hydroformylation reactions. sigmaaldrich.com The ability to synthesize these ligands from precursors like this compound highlights its importance in facilitating access to powerful catalytic tools.

Ferrocene as a Catalyst for Carbon Nanomaterial Growth

Beyond its role in ligand synthesis, ferrocene itself is a widely used precursor in the chemical vapor deposition (CVD) process for growing carbon nanotubes (CNTs). e3s-conferences.orgpsu.edu In this method, ferrocene is vaporized and thermally decomposed at high temperatures. icfo.euaalto.fi This decomposition releases iron atoms, which coalesce into nanoparticles that catalyze the breakdown of a carbon source (which can be the cyclopentadienyl rings from the ferrocene itself) and the subsequent assembly of carbon atoms into the cylindrical structure of nanotubes. icfo.euaerosol-soc.com The size of the iron catalyst nanoparticle often dictates the diameter of the resulting nanotube. psu.edu

During the CNT growth process, the iron catalyst can exist in various phases, including metallic iron and iron carbide (Fe₃C). aalto.fiepfl.ch The formation of iron carbide is a key aspect of the growth mechanism. In-situ studies have confirmed that the catalyst state can be metallic iron or iron carbide during CNT synthesis. epfl.ch

Notably, the controlled synthesis of CNTs with specific fillings can be achieved by modifying the catalyst precursor. An advanced CVD method utilizes a mixture of ferrocene and this compound to selectively synthesize thin-walled carbon nanotubes filled with micrometre-length single crystals of iron carbide (Fe₃C). researchgate.net The controlled addition of this compound to the standard ferrocene precursor is crucial for this selective synthesis. researchgate.netresearchgate.net This demonstrates a sophisticated application where this compound is not just a source of iron but also a chemical modifier that directs the catalytic process towards a specific and desirable outcome: the formation of long iron carbide crystals encapsulated within carbon nanotubes. researchgate.net

Table 2: Properties of this compound

| Property | Value | Reference |

| CAS Number | 136237-36-0 | sigmaaldrich.comamericanelements.comscbt.com |

| Molecular Formula | C₁₆H₂₁BrFe | sigmaaldrich.comscbt.com |

| Molecular Weight | 349.09 g/mol | sigmaaldrich.comscbt.com |

| Alternate Names | 1-Bromo-6-ferrocenylhexane; 6-Ferrocenylhexyl bromide | sigmaaldrich.comscbt.com |

| Primary Use | Ferrocene building block; Catalyst precursor | chemicalbook.com |

Theoretical and Computational Studies

Molecular Modeling and Force Field Simulations of Ferrocene-Containing Structures

Molecular modeling and simulations have become indispensable for understanding the structure and dynamics of ferrocene-based systems. A key component of these simulations is the development of accurate molecular mechanics force fields, which are sets of parameters and equations used to describe the potential energy of a system of particles.

Several force fields have been specifically developed or extended to include parameters for the ferrocene (B1249389) moiety, enabling the simulation of complex bioorganometallic structures. nih.govresearchgate.net For instance, a force field for ferrocene-bearing peptides was developed and implemented in the CHARMM simulation package. nih.govresearchgate.net This involved generating optimized intramolecular force-field parameters using quantum chemical calculations and deriving partial charges for the ferrocene unit by fitting point charges to quantum-chemically computed electrostatic potentials. nih.gov The accuracy of such force fields is validated by comparing simulation results with experimental data, such as X-ray crystal structures and NMR data. nih.govresearchgate.net These simulations can accurately reproduce molecular geometries, intramolecular hydrogen-bonding patterns, and even crystal packing properties over extended molecular dynamics (MD) simulations. nih.gov

Another approach is the Quantum-Guided Molecular Mechanics (Q2MM) method, which has been used to generate an MM3* force field for ferrocenyl ligands. researchgate.net This method demonstrates high accuracy when validated against DFT calculations and crystal structures. researchgate.net Such validated force fields are crucial for predicting the outcomes of chemical reactions, for example, forecasting the stereochemical outcomes of asymmetric catalysis involving chiral ferrocenyl ligands. researchgate.netnd.edu MD simulations using these tools have been applied to study potential hydrogenase mimics based on ferrocene-peptide scaffolds, leading to proposals for improved designs of synthetic enzyme models. nih.govuni-muenchen.de

Table 1: Application of Force Field Simulations in Ferrocene Systems

| Force Field / Method | System Studied | Key Findings | Reference |

|---|---|---|---|

| CHARMM Extension | Ferrocene-peptide conjugates | Accurately reproduced molecular geometries and hydrogen-bonding patterns; provided insights for designing hydrogenase mimics. | nih.govresearchgate.net |

| MM3* (Q2MM) | Chiral ferrocenyl ligands | Predicted stereochemical outcomes in aminations of Pd-allyl complexes with high correlation (R² ≈ 0.91). | researchgate.net |

| Custom FF | Ferrocene-cyclodextrin complexes | A molecular mechanics force field was developed to calculate geometries for complexes between ferrocene and cyclodextrins. | researchgate.net |

| Combined FF | Rhodium-catalyzed hydrogenation | A ferrocene force field combined with a rhodium force field was tested to predict enantioselectivity in the hydrogenation of enamides. | nd.edu |

Quantum Chemical Calculations of Electronic Structure and Redox Properties

Quantum chemical calculations are fundamental to understanding the electronic behavior of ferrocene derivatives. These first-principles methods solve approximations of the Schrödinger equation to determine the electronic wavefunction, from which numerous properties can be derived. ornl.govnorthwestern.edu Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are widely used to investigate the electronic structure of ferrocene-containing molecules.

These calculations provide detailed information on the distribution of electrons within the molecule and the energies of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these frontier orbitals is critical for understanding the redox properties, as the HOMO energy relates to the ionization potential (oxidation) and the LUMO energy relates to the electron affinity (reduction). For the parent ferrocene molecule, early LCAO-MO-SCF calculations predicted an ionization potential of 10.92 eV. sdu.dk

For substituted ferrocenes like (6-Bromohexyl)ferrocene, the nature of the substituent significantly modulates the electronic properties. The electron-withdrawing bromine atom at the end of the hexyl chain can polarize the alkyl group, which in turn influences the electron density at the iron center. Quantum chemical calculations can precisely quantify these effects. For example, studies on other functionalized ferrocenes have used DFT to calculate HOMO-LUMO energy gaps, which are important for predicting reactivity and optical properties. researchgate.net

The redox potential, a key characteristic of ferrocene chemistry, is directly accessible through these computational models. The reversible one-electron oxidation of the iron center from Fe(II) to Fe(III) is a defining feature. Theoretical studies can predict how substituents will alter this redox potential, providing guidance for the design of ferrocene-based materials for applications such as redox catalysts or sensors. researchgate.netnih.gov

Table 2: Calculated Electronic Properties of Ferrocene Derivatives

| Compound / System | Method | Calculated Property | Value | Reference |

|---|---|---|---|---|

| Ferrocene | LCAO-MO-SCF | Ionization Potential | 10.92 eV | sdu.dk |

| Ferrocenyl Schiff Base | DFT | HOMO-LUMO Gap | 3.2 eV | researchgate.net |

| PQF Polymer | Cyclic Voltammetry / Equations | HOMO Energy | -4.99 eV | oup.com |

| PQF Polymer | Cyclic Voltammetry / Equations | LUMO Energy | -4.22 eV | oup.com |

| Ferrocene on Fe(100) surface | DFT | Adsorption Energy | -72 kJ/mol |

Theoretical Insights into Anisotropy in Nanomaterial Applications

Theoretical studies are crucial for understanding and predicting the anisotropic properties of materials derived from ferrocene, which are critical for their use in nanophotonics and molecular devices. Anisotropy refers to the directional dependence of a material's physical properties. In ferrocene-based materials, this can manifest as optical, magnetic, or electrical anisotropy. nih.govnih.gov

Density Functional Theory (DFT) calculations have been instrumental in this area. For instance, DFT has been used to predict the properties of self-assembled ferrocene crystals, suggesting they have a very broad operating range (from 550 nm to 20 µm) as ultrathin true zero-order waveplates. nih.gov These crystals exhibit high birefringence (a measure of optical anisotropy) and low dichroism, making them suitable for manipulating light polarization in integrated nanophotonic circuits. nih.gov